molecular formula C14H11Cl2NO3 B5816716 N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide

N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide

Cat. No. B5816716
M. Wt: 312.1 g/mol
InChI Key: JCYQIPJQATURSC-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed drugs in the world. In

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide has been shown to have antioxidant and anti-cancer properties. It has also been shown to have effects on the immune system and on bone metabolism.

Advantages and Limitations for Lab Experiments

Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties and its availability. However, there are some limitations to its use. For example, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide can interfere with the metabolism of other drugs, which can complicate experimental results. Additionally, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide can have toxic effects at high doses, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide. One area of interest is the development of new formulations of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide that can be administered more effectively and with fewer side effects. Another area of interest is the investigation of the effects of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide on different types of cancer. Additionally, there is ongoing research into the mechanisms of action of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide and the development of new drugs that target similar pathways.
In conclusion, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of COX, which reduces the production of prostaglandins and thereby reduces inflammation and pain. Diclofenac has a variety of biochemical and physiological effects, and it is widely used in laboratory experiments. There are many potential future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide, including the development of new formulations and investigation of its effects on cancer.

Synthesis Methods

Diclofenac can be synthesized using a variety of methods, but the most common method involves the reaction of 2-chloroacetic acid with 3,5-dichloroaniline to form an intermediate, which is then reacted with phenol in the presence of a base to form N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide. The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain. Diclofenac has also been shown to have antipyretic and antithrombotic effects, making it useful in the treatment of fever and cardiovascular disease.

properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-11-6-9(7-12(16)14(11)19)17-13(18)8-20-10-4-2-1-3-5-10/h1-7,19H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYQIPJQATURSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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